molecular formula C10H7N3 B567197 4-Aminoquinoline-6-carbonitrile CAS No. 1253792-26-5

4-Aminoquinoline-6-carbonitrile

Cat. No.: B567197
CAS No.: 1253792-26-5
M. Wt: 169.187
InChI Key: ANDGDEKVTJNURV-UHFFFAOYSA-N
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Description

4-Aminoquinoline-6-carbonitrile is a derivative of 4-aminoquinoline, a class of compounds known for their diverse pharmacological activities This compound is characterized by the presence of an amino group at the 4-position and a nitrile group at the 6-position of the quinoline ring

Mechanism of Action

Target of Action

The primary targets of 4-Aminoquinoline-6-carbonitrile are Plasmodium parasites , which are responsible for malaria . The compound is related to the 4-aminoquinolines class of drugs, which includes chloroquine and amodiaquine, known for their antimalarial properties .

Mode of Action

It is believed to be similar to other 4-aminoquinolines, which concentrate in the digestive vacuole of the intraerythrocytic parasite . The compound may inhibit the haem polymerase of the parasite, leading to the accumulation of soluble haem, which is toxic to the parasite .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the life cycle of the Plasmodium parasite. By inhibiting haem polymerase, the compound disrupts the parasite’s ability to detoxify haem, a byproduct of its digestion of host hemoglobin .

Pharmacokinetics

4-aminoquinolines are generally known for their extensive distribution in tissues and long elimination half-life . They are metabolized in the body and excreted through various routes .

Result of Action

The result of the action of this compound is the inhibition of the growth of Plasmodium parasites, thereby preventing or treating malaria . The compound has shown high in vitro potency against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum .

Action Environment

The action of this compound can be influenced by environmental factors. For example, oxygen tension has been shown to affect the efficacy of related compounds . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-aminoquinoline-6-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of o-cyanobenzylbromide with diethylamine in ethanol to yield o-(diethylaminomethyl)benzonitrile, followed by reduction of the nitrile group using lithium aluminum hydride (LiAlH4) in diethyl ether .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of green chemistry principles, such as solvent-free conditions or recyclable catalysts, is also explored to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions: 4-Aminoquinoline-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline N-oxides, primary amines, and various substituted quinolines, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other 4-aminoquinoline derivatives. Its potential for reduced toxicity and enhanced efficacy makes it a promising candidate for further research and development .

Properties

IUPAC Name

4-aminoquinoline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-6-7-1-2-10-8(5-7)9(12)3-4-13-10/h1-5H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDGDEKVTJNURV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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